2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2S/c1-13-11-15(5-8-21-13)23-9-6-14(7-10-23)12-22-26(24,25)18-16(19)3-2-4-17(18)20/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUZYIPQJQTFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 2-methylpyridine with a suitable piperidine derivative under controlled conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated benzene ring is introduced through a nucleophilic aromatic substitution reaction, where fluorine atoms are strategically placed on the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the piperidine intermediate with the fluorinated benzene sulfonyl chloride to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Receptor Modulation
Research indicates that compounds with sulfonamide structures, including 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, can act as multifunctional ligands targeting various receptors. Notably, they have shown potential in modulating serotonin receptors (5-HT2A, 5-HT6, and 5-HT7) and dopamine receptors (D2), which are crucial in treating psychiatric disorders such as depression and dementia .
Table 1: Receptor Affinity Data
| Compound | Target Receptor | pKi Value |
|---|---|---|
| Compound 1 | 5-HT2A | >7.0 |
| Compound 1 | D2 | >7.0 |
| Compound 1 | 5-HT6 | >7.0 |
Antibacterial Activity
The compound has also been explored for its antibacterial properties. Studies have demonstrated that derivatives of benzenesulfonamides exhibit significant activity against various Gram-positive and Gram-negative bacteria. The structural modifications seen in this compound may enhance its efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Development of Antidepressants
A series of studies have highlighted the potential of sulfonamide-based compounds in developing novel antidepressants. The modulation of serotonin receptors has been linked to improved mood regulation and cognitive function in preclinical models. In vitro studies have shown that the compound exhibits antagonist effects on multiple receptor targets, suggesting a multifaceted approach to treating mood disorders .
Case Study 2: Antibacterial Screening
In a comprehensive screening of various benzenesulfonamide derivatives, including this compound, promising results were obtained against both Gram-positive and Gram-negative bacterial strains. The results indicated that structural features significantly influence antibacterial activity, with certain modifications leading to enhanced potency against resistant bacteria .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: A simpler analog lacking the piperidine and pyridine moieties.
N-(4-piperidinylmethyl)benzenesulfonamide: Similar structure but without the fluorine atoms and pyridine ring.
Uniqueness
2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of fluorinated aromatic rings and a piperidine-pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,6-Difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 381.4 g/mol . The structure features difluoro substituents and a piperidine ring that are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoro groups enhance lipophilicity and alter binding affinities, while the piperidine moiety may facilitate interactions with neurotransmitter systems or other protein targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission or cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Several studies have explored the compound's efficacy against cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects on human breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | Not specified |
| OVCAR-3 | Not specified |
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through the inhibition of lipoxygenases (LOX), which are involved in inflammatory processes. Compounds with similar structures have shown nM potency against LOX enzymes .
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of the compound on various cancer cell lines, revealing its potential as a reversible inhibitor of certain enzymes critical for tumor growth .
- Inhibition of Lipoxygenases : Research highlighted the role of structurally similar compounds in inhibiting platelet-type 12-lipoxygenase (12-LOX), suggesting that this compound might share similar inhibitory characteristics .
Q & A
Q. What are the optimal synthetic routes for 2,6-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, piperidine ring functionalization (e.g., alkylation or acylation) and sulfonamide coupling often necessitate anhydrous conditions and inert atmospheres to prevent side reactions. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization. Evidence from analogous sulfonamide syntheses highlights the importance of protecting group strategies for amines and selective fluorination .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves the piperidine and pyridinyl moieties. X-ray crystallography (as in ) can elucidate stereochemistry, and IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm). Purity is assessed via HPLC with UV detection, referencing retention times against standards .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Methodological Answer: Stability studies should follow ICH guidelines:
- Thermal Stability: Accelerated degradation tests at 40–60°C.
- Photostability: Exposure to UV/Vis light (ICH Q1B).
- Hydrolytic Stability: Incubation in buffers (pH 1–13) with LC-MS monitoring.
Analogous sulfonamides show sensitivity to acidic hydrolysis due to sulfonamide bond cleavage, necessitating storage at neutral pH and ≤ -20°C .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to pharmacological targets (e.g., enzymes or receptors)?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with targets like carbonic anhydrase or kinase domains. QSAR models correlate substituent effects (e.g., fluorine electronegativity) with activity. Free energy perturbation (FEP) calculations refine binding predictions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .
Q. How should researchers address contradictions in synthetic yields or unexpected byproducts?
Methodological Answer:
- Byproduct Analysis: LC-MS or F NMR identifies intermediates (e.g., ’s unexpected "double" sulfonamide).
- Mechanistic Studies: Isotopic labeling or DFT calculations trace reaction pathways.
- Troubleshooting: Adjust protecting groups (e.g., tert-butyl carbamate for amines) or switch coupling reagents (e.g., HATU vs. EDC) to suppress side reactions .
Q. What experimental designs are recommended for in vivo efficacy studies?
Methodological Answer: Adopt a randomized block design with split-plot elements (as in ):
- Dose-Response: Multiple cohorts (n ≥ 6) with escalating doses.
- Pharmacokinetics: Plasma/tissue sampling at fixed intervals (LC-MS/MS quantitation).
- Control Groups: Vehicle, positive control (e.g., known sulfonamide drugs), and sham-treated animals. Statistical analysis via ANOVA with post-hoc Tukey tests .
Q. How can environmental fate and ecotoxicological risks be assessed?
Methodological Answer:
- Fate Studies: Measure logP (octanol-water partitioning) and aqueous solubility (shake-flask method).
- Degradation Pathways: LC-MS/MS identifies metabolites in simulated environmental matrices (e.g., soil, water).
- Ecotoxicology: Daphnia magna or zebrafish embryo assays (OECD guidelines) evaluate acute/chronic toxicity. Computational tools (ECOSAR) predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
